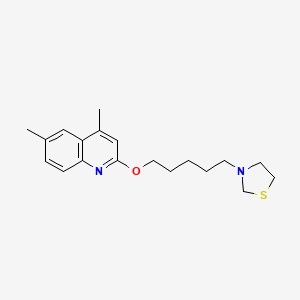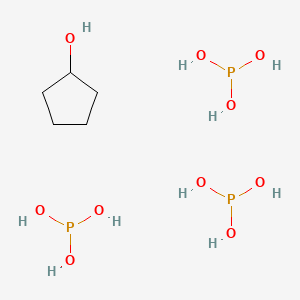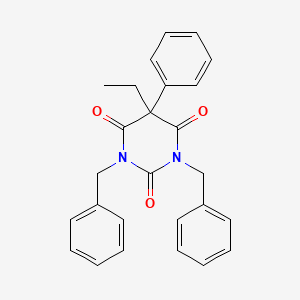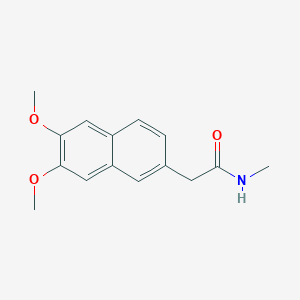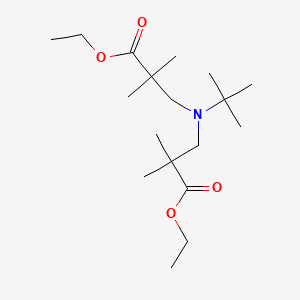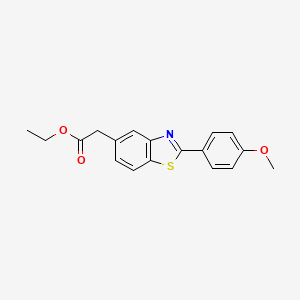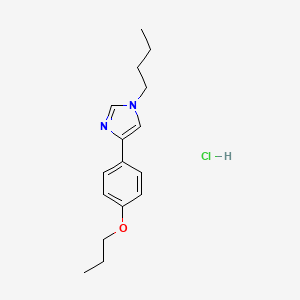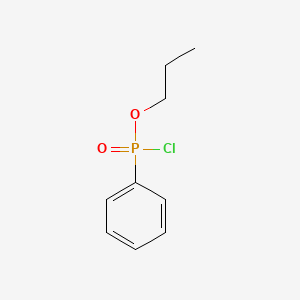
Propyl phenylphosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl phenylphosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is characterized by the presence of a phosphorus atom bonded to a propyl group, a phenyl group, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
Propyl phenylphosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
PhP(O)Cl2+C3H7OH→PhP(O)(OPr)Cl+HCl
In this reaction, phenylphosphonic dichloride (PhP(O)Cl2) reacts with propanol (C3H7OH) to form this compound (PhP(O)(OPr)Cl) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propyl phenylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the chloridate group can hydrolyze to form the corresponding phosphonic acid derivative.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions to replace the chlorine atom.
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: The primary product is the corresponding phosphonic acid derivative.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphine oxides.
科学的研究の応用
Propyl phenylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of propyl phenylphosphonochloridate involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as enzymes, by forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active site. This can inhibit enzyme activity and alter biological pathways.
類似化合物との比較
Propyl phenylphosphonochloridate can be compared to other organophosphorus compounds, such as:
Methyl phenylphosphonochloridate: Similar structure but with a methyl group instead of a propyl group. It exhibits similar reactivity but different physical properties.
Ethyl phenylphosphonochloridate: Contains an ethyl group instead of a propyl group. It also shows similar chemical behavior but with variations in reactivity and solubility.
Phenylphosphonic dichloride: Lacks the alkyl group and has two chlorine atoms. It is more reactive and used as a precursor in the synthesis of various phosphonates.
The uniqueness of this compound lies in its specific reactivity profile and the balance between hydrophobic and hydrophilic properties, making it suitable for diverse applications in research and industry.
特性
CAS番号 |
50965-80-5 |
|---|---|
分子式 |
C9H12ClO2P |
分子量 |
218.62 g/mol |
IUPAC名 |
[chloro(propoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClO2P/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChIキー |
FJOJOEYGKSAZLT-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
